An In-depth Technical Guide to the Theoretical Chemical Properties and Reactivity of Deca-1,9-diyne-3,8-dione
An In-depth Technical Guide to the Theoretical Chemical Properties and Reactivity of Deca-1,9-diyne-3,8-dione
Abstract
Deca-1,9-diyne-3,8-dione is a novel polyfunctional organic molecule that, to date, has not been extensively characterized in the scientific literature. Its unique structure, featuring two terminal alkyne groups and two ketone functionalities, suggests a rich and versatile chemical reactivity profile. This technical guide provides a theoretical and predictive exploration of the chemical properties and reactivity of Deca-1,9-diyne-3,8-dione. By dissecting the established chemistry of its constituent functional groups—terminal alkynes and α,β-acetylenic ketones—we will propose plausible synthetic routes, predict its spectroscopic signatures, and forecast its behavior in a variety of chemical transformations. This document is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and similar polyfunctionalized scaffolds in fields such as medicinal chemistry, materials science, and synthetic organic chemistry.
Introduction: The Allure of a Polyfunctional Scaffold
The pursuit of novel molecular architectures with diverse reactivity is a cornerstone of modern chemical research. Molecules that incorporate multiple, distinct functional groups offer a platform for complex molecular construction and the development of new chemical entities with unique properties. Deca-1,9-diyne-3,8-dione presents an intriguing scaffold, combining the electrophilic nature of the ketone carbonyls with the nucleophilic and cycloaddition-prone character of the terminal alkynes. This duality of reactivity, housed within a flexible ten-carbon chain, opens the door to a wide array of potential chemical transformations, including intramolecular cyclizations, metal-catalyzed cross-coupling reactions, and selective reductions.
This guide will delve into the theoretical underpinnings of this molecule's chemistry, providing a roadmap for its potential synthesis and a predictive framework for its reactivity. By understanding the interplay of its functional groups, we can envision its application as a versatile building block in the synthesis of complex heterocyclic systems, novel polymers, and potentially biologically active compounds.
Proposed Synthesis of Deca-1,9-diyne-3,8-dione
The synthesis of α,β-acetylenic ketones is a well-established field in organic chemistry.[1][2][3] Leveraging these methodologies, a plausible synthetic route to Deca-1,9-diyne-3,8-dione can be envisioned starting from commercially available precursors. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of Deca-1,9-diyne-3,8-dione.
A forward synthesis could involve the coupling of a suitable acyl chloride with a terminal alkyne. One potential approach is the oxidation of a corresponding di-secondary alcohol.
Experimental Protocol: A Proposed Synthesis via Oxidation
This protocol outlines a hypothetical two-step synthesis of Deca-1,9-diyne-3,8-dione from 1,6-hexanedial.
Step 1: Synthesis of Deca-1,9-diyne-3,8-diol
-
To a solution of ethynylmagnesium bromide (2.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of 1,6-hexanedial (1.0 equivalent) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Deca-1,9-diyne-3,8-diol.
Step 2: Oxidation to Deca-1,9-diyne-3,8-dione
-
Dissolve the crude Deca-1,9-diyne-3,8-diol in dichloromethane (DCM).
-
Add Dess-Martin periodinane (2.5 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture for 4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Deca-1,9-diyne-3,8-dione.
Predicted Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of Deca-1,9-diyne-3,8-dione can be predicted based on its structure.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₀H₁₀O₂ | Based on structure |
| Molecular Weight | 162.19 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for similar aliphatic ketones |
| Boiling Point | > 200 °C (estimated) | Higher than Deca-1,9-diyne due to polar ketone groups |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone); Insoluble in water | Presence of polar ketones and a nonpolar carbon backbone |
Predicted Spectroscopic Data
The predicted spectroscopic data is crucial for the characterization of Deca-1,9-diyne-3,8-dione.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Frequencies | Assignment |
| ¹H NMR (500 MHz, CDCl₃) | δ ~2.5 (t, 4H), ~2.8 (t, 4H), ~3.3 (s, 2H) | CH₂ adjacent to ketone, CH₂ adjacent to alkyne, acetylenic protons |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~200 (C=O), ~85 (alkyne C-H), ~80 (alkyne C), ~45 (CH₂ adjacent to C=O), ~25 (CH₂ adjacent to alkyne) | Carbonyl, acetylenic, and aliphatic carbons |
| IR (thin film, cm⁻¹) | ~3300 (≡C-H stretch), ~2100 (C≡C stretch), ~1715 (C=O stretch) | Characteristic stretches for terminal alkyne and ketone |
Predicted Chemical Reactivity
The reactivity of Deca-1,9-diyne-3,8-dione is expected to be rich and varied, stemming from the presence of both nucleophilic (alkyne) and electrophilic (ketone) centers.
Caption: Predicted reactivity map for Deca-1,9-diyne-3,8-dione.
Reactions at the Alkyne Termini
The terminal alkynes are expected to undergo a variety of classical alkyne transformations.
-
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides would allow for the extension of the carbon skeleton.
-
Click Chemistry: The terminal alkynes are prime candidates for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for bioconjugation and materials science.
-
Hydration: Acid-catalyzed hydration, likely with a mercury(II) catalyst, would be expected to follow Markovnikov's rule, leading to the formation of diketones.[4][5][6]
-
Hydroboration-Oxidation: This anti-Markovnikov hydration would yield dialdehydes.[6][7]
Reactions at the Ketone Carbonyls
The ketone groups are susceptible to nucleophilic attack and reduction.
-
Reduction: Selective reduction of the ketones to the corresponding diols could be achieved using reagents like sodium borohydride. Asymmetric reduction could provide access to chiral diols.[8]
-
Grignard and Organolithium Reactions: Addition of organometallic reagents would lead to the formation of tertiary diols.
-
Wittig Reaction: Conversion of the ketones to alkenes via the Wittig reaction would provide access to diene-diyne systems.
-
Favorskii Rearrangement: In the presence of a base, and after α-halogenation, a Favorskii rearrangement could potentially lead to ring-contracted carboxylic acid derivatives, although this is more common in cyclic systems.[9][10][11][12]
Intramolecular Reactions: A Gateway to Cyclic Systems
The presence of multiple reactive sites within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of cyclic and bicyclic systems.
-
Pauson-Khand Reaction: This [2+2+1] cycloaddition of an alkyne, an alkene (which could be formed in situ or be intermolecular), and carbon monoxide is a powerful method for the synthesis of cyclopentenones.[13][14][15][16][17] An intramolecular Pauson-Khand reaction could potentially lead to complex bicyclic structures.
-
Bergman-type Cyclization: While the classic Bergman cyclization requires an enediyne motif, under forcing thermal or photochemical conditions, a diradical-mediated cyclization of the diyne could potentially occur, though this is less likely than other pathways.[18][19][20][21][22]
Potential Applications in Drug Development and Materials Science
The versatile reactivity of Deca-1,9-diyne-3,8-dione makes it a promising candidate for various applications:
-
Scaffold for Heterocyclic Synthesis: The diyne and dione functionalities can be used to construct a wide variety of heterocyclic rings, which are prevalent in many pharmaceuticals.
-
Linker for Bioconjugation: The terminal alkynes can be used in "click" chemistry to attach the molecule to biomolecules, such as proteins or nucleic acids.
-
Monomer for Polymer Synthesis: The difunctional nature of the molecule allows it to act as a monomer in polymerization reactions, potentially leading to novel polymers with interesting electronic or material properties.
Conclusion and Future Outlook
Deca-1,9-diyne-3,8-dione represents an uncharted territory in chemical synthesis. This guide has provided a theoretical framework for its synthesis, properties, and reactivity based on well-established principles of organic chemistry. The predicted reactivity suggests that this molecule could be a valuable and versatile building block for the creation of complex molecular architectures.
Future experimental work is needed to validate these predictions. The successful synthesis and characterization of Deca-1,9-diyne-3,8-dione would open up new avenues for research in synthetic methodology, drug discovery, and materials science. The exploration of its intramolecular cyclization reactions, in particular, holds the promise of discovering novel and efficient routes to complex cyclic systems.
References
-
Wikipedia. Bergman cyclization. Wikipedia. [Link]
-
MDPI. Tetraalkynylstannanes in Synthesis of α,β-Acetylenic Ketones. MDPI. [Link]
-
Russell, K. C., & Benz, M. A. (1998). Rapid Bergman Cyclization of 1,2-Diethynylheteroarenes. Organic Letters, 1(11), 1595-1597. [Link]
-
Feldman, K. S., & Marell, D. J. (2015). Variations on the Bergman Cyclization Theme: Electrocyclizations of Ionic Penta-, Hepta-, and Octadiynes. The Journal of Organic Chemistry, 80(21), 10857-10868. [Link]
-
Organic Chemistry Portal. Bergman Cyclization. Organic Chemistry Portal. [Link]
-
Pérollier, C., & Sorokin, A. B. (2002). Preparation of α,β-acetylenic ketones by catalytic heterogeneous oxidation of alkynes. Chemical Communications, (14), 1544-1545. [Link]
-
Tsuboi, S., et al. (1985). Favorskii-Type Rearrangement of α,α′-Dihalo Ketones Induced by Enolates of (Diethoxyphosphinyl)acetic Esters and Its Application to the Synthesis of α,α′-Divinyl Ketones. Chemistry Letters, 14(10), 1541-1544. [Link]
-
Wikipedia. Favorskii rearrangement. Wikipedia. [Link]
-
Pérollier, C., & Sorokin, A. B. (2002). Preparation of α,β-acetylenic ketones by catalytic heterogeneous oxidation of alkynes. Royal Society of Chemistry. [Link]
-
Wender, P. A., et al. (2008). Intramolecular Rhodium-Catalyzed [2 + 2 + 2] Cyclizations of Diynes with Enones. Journal of the American Chemical Society, 130(23), 7548-7549. [Link]
-
Chemistry LibreTexts. 2.4: Co-Mediated Ring Forming Reactions. Chemistry LibreTexts. [Link]
-
Gevorgyan, V., & Khedkar, V. (2012). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. Accounts of Chemical Research, 45(8), 1351-1363. [Link]
-
Cambridge University Press. Favorskii Rearrangement. Cambridge University Press. [Link]
-
YouTube. Favorskii Rearrangement. YouTube. [Link]
-
Trost, B. M., & Toste, F. D. (1997). First Ruthenium-Catalyzed Intramolecular Pauson−Khand Reaction. Journal of the American Chemical Society, 119(48), 11503-11504. [Link]
-
Rios, R. (2012). Application of Pauson–Khand reaction in the total synthesis of terpenes. Chemical Society Reviews, 41(3), 1060-1074. [Link]
-
Wikipedia. Pauson–Khand reaction. Wikipedia. [Link]
-
Michigan State University Department of Chemistry. Alkyne Reactivity. MSU Chemistry. [Link]
-
Noyori, R., et al. (1997). Asymmetric Transfer Hydrogenation of α, β-Acetylenic Ketones. Journal of the American Chemical Society, 119(37), 8738-8739. [Link]
-
Sromek, A. W., & Sereda, G. A. (2022). Hydroelementation of diynes. Chemical Society Reviews, 51(2), 523-563. [Link]
-
Xi, Z., et al. (2013). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. International Journal of Molecular Sciences, 14(7), 13857-13883. [Link]
-
Gascón, J. A., et al. (2024). Cyclization Reactions of 1,5-Diynes: Mechanisms and the Role of the Central Linker. Organic Letters. [Link]
-
JoVE. Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. JoVE. [Link]
-
Gevorgyan, V., & Sromek, A. W. (2022). Catalytic Hydrofunctionalization Reactions of 1,3-Diynes. Molecules, 27(2), 466. [Link]
-
Chemistry Steps. Alkynes to Aldehydes and Ketones. Chemistry Steps. [Link]
-
Banfi, L., et al. (2007). Design, Synthesis, and Biological Activity of Unnatural Enediynes and Related Analogues Equipped with pH-Dependent or Phototriggering Devices. Chemical Reviews, 107(7), 3267-3317. [Link]
-
IntechOpen. N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems. IntechOpen. [Link]
-
Chemistry LibreTexts. 12.7: Electrophilic Addition Reactions of Alkynes. Chemistry LibreTexts. [Link]
-
Georgia Southern University. The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Georgia Southern University. [Link]
-
Organic Chemistry Portal. Substituted 1,3-diyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]
-
ResearchGate. Synthesis of Azocine-Fused Indoles via Gold(I)-Catalyzed Cyclization of Azido-alkynes. ResearchGate. [Link]
-
The Royal Society of Chemistry. Supporting Information Facile Access to 1,3-Diketones by Gold(I)-Catalyzed Regioselective Hydration of Ynones. The Royal Society of Chemistry. [Link]
-
Hartwig, J. F., et al. (2018). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Organometallics, 37(15), 2434-2442. [Link]
-
ResearchGate. (PDF) NMR spectroscopic study and DFT calculations of GIAO NMR shieldings and 1JCH spin-spin coupling constants of 1,9-diaminononane. ResearchGate. [Link]
Sources
- 1. Tetraalkynylstannanes in Synthesis of α,β-Acetylenic Ketones [mdpi.com]
- 2. Preparation of α,β-acetylenic ketones by catalytic heterogeneous oxidation of alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of α,β-acetylenic ketones by catalytic heterogeneous oxidation of alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Alkyne Reactivity [www2.chemistry.msu.edu]
- 5. jove.com [jove.com]
- 6. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 11. Favorskii Rearrangement (Chapter 47) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Application of Pauson–Khand reaction in the total synthesis of terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 17. Pauson-Khand Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Bergman cyclization - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 22. Bergman Cyclization [organic-chemistry.org]
